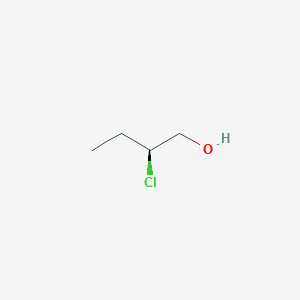![molecular formula C16H17ClO4S B14638238 2-{2-[([1,1'-Biphenyl]-2-yl)oxy]ethoxy}ethyl sulfurochloridoite CAS No. 56855-80-2](/img/structure/B14638238.png)
2-{2-[([1,1'-Biphenyl]-2-yl)oxy]ethoxy}ethyl sulfurochloridoite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[([1,1’-Biphenyl]-2-yl)oxy]ethoxy}ethyl sulfurochloridoite is a complex organic compound that features a biphenyl group linked through an ethoxy bridge to a sulfurochloridoite moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[([1,1’-Biphenyl]-2-yl)oxy]ethoxy}ethyl sulfurochloridoite typically involves multiple steps. The initial step often includes the preparation of the biphenyl ether intermediate. This can be achieved through the reaction of 2-bromobiphenyl with ethylene glycol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with thionyl chloride to introduce the sulfurochloridoite group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and recrystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-{2-[([1,1’-Biphenyl]-2-yl)oxy]ethoxy}ethyl sulfurochloridoite can undergo various chemical reactions, including:
Substitution Reactions: The sulfurochloridoite group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The biphenyl group can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Addition Reactions: The ethoxy bridge can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce biphenyl ketones.
Scientific Research Applications
2-{2-[([1,1’-Biphenyl]-2-yl)oxy]ethoxy}ethyl sulfurochloridoite has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-{2-[([1,1’-Biphenyl]-2-yl)oxy]ethoxy}ethyl sulfurochloridoite involves its interaction with specific molecular targets. The biphenyl group can intercalate with DNA, potentially disrupting replication and transcription processes. The sulfurochloridoite moiety can interact with thiol groups in proteins, leading to the inhibition of enzyme activity. These interactions can trigger various cellular pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[([1,1’-Biphenyl]-2-yl)oxy]ethoxy}ethyl chloride
- 2-{2-[([1,1’-Biphenyl]-2-yl)oxy]ethoxy}ethyl bromide
- 2-{2-[([1,1’-Biphenyl]-2-yl)oxy]ethoxy}ethyl iodide
Uniqueness
2-{2-[([1,1’-Biphenyl]-2-yl)oxy]ethoxy}ethyl sulfurochloridoite is unique due to the presence of the sulfurochloridoite group, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
56855-80-2 |
|---|---|
Molecular Formula |
C16H17ClO4S |
Molecular Weight |
340.8 g/mol |
IUPAC Name |
1-[2-(2-chlorosulfinyloxyethoxy)ethoxy]-2-phenylbenzene |
InChI |
InChI=1S/C16H17ClO4S/c17-22(18)21-13-11-19-10-12-20-16-9-5-4-8-15(16)14-6-2-1-3-7-14/h1-9H,10-13H2 |
InChI Key |
USNTYIJOWWRQLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCCOCCOS(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


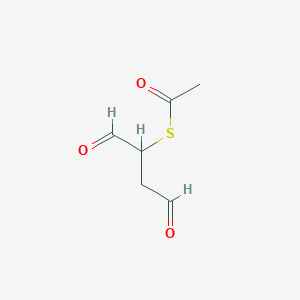
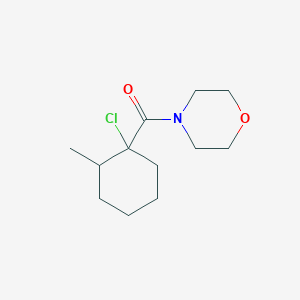
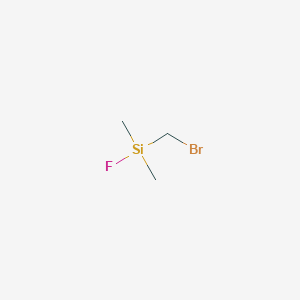


![Benzenemethanamine, 4-[(phenylmethyl)thio]-](/img/structure/B14638200.png)
![4-Methyl-6-[[2-[[(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-phenylmethyl]amino]ethylamino]-phenylmethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14638204.png)

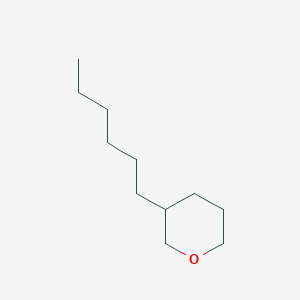
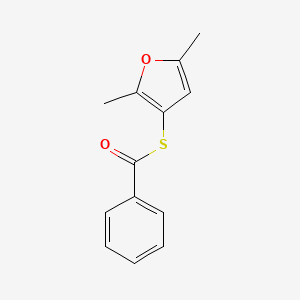
![2-Amino-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoic acid](/img/structure/B14638220.png)
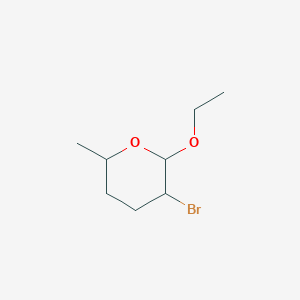
![3-Carbamoyl-1-[(4-ethenylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14638223.png)
